molecular formula C7H5Cl2NO B010469 2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one CAS No. 103962-11-4

2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one

Cat. No.: B010469
CAS No.: 103962-11-4
M. Wt: 190.02 g/mol
InChI Key: QCPLMMXFHPJCAD-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, characterized by the presence of a chloro group at the second position of the ethanone moiety and another chloro group at the fifth position of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one involves the reaction of 5-chloropyridine-2-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one involves its interaction with nucleophiles and electrophiles due to the presence of reactive chloro and carbonyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s reactivity is primarily driven by the electron-withdrawing effects of the chloro groups and the electrophilic nature of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one is unique due to the presence of two chloro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual functionality allows for diverse chemical transformations, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-(5-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPLMMXFHPJCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630074
Record name 2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103962-11-4
Record name Ethanone, 2-chloro-1-(5-chloro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103962-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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